![molecular formula C18H14N4O2 B14611540 10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 60546-13-6](/img/structure/B14611540.png)
10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound has a unique structure that includes a benzyl group and a methyl group attached to the pteridine core, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a methyl-substituted pteridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Scientific Research Applications
10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound with a simpler structure.
Lumazine: Another pteridine derivative with different substituents.
Tetrahydrobiopterin: A naturally occurring pteridine involved in various biological processes.
Uniqueness
10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its stability, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60546-13-6 |
|---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
10-benzyl-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C18H14N4O2/c1-21-17(23)15-16(20-18(21)24)22(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)19-15/h2-10H,11H2,1H3 |
InChI Key |
JUWPCADTFNFDKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


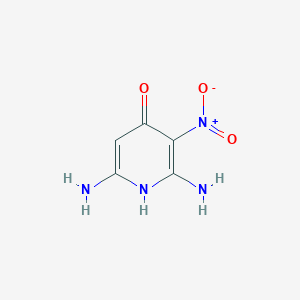
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
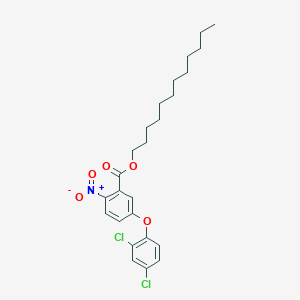
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)
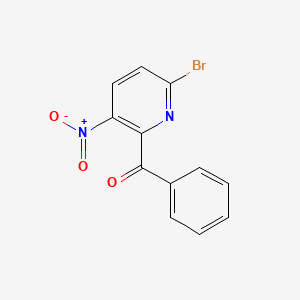


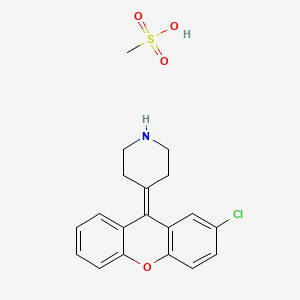
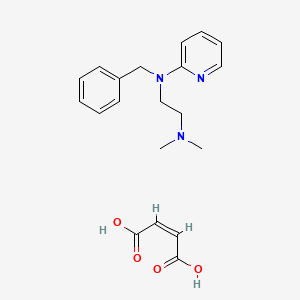

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)

